REACTION_CXSMILES
|
[CH2:1]([CH:4]([C:10]([CH3:12])=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:2][CH3:3].[CH:13](Cl)(Cl)Cl.[CH3:17][C:18]([CH3:20])=[O:19]>>[OH:19][C:18]1[CH:20]=[C:8]2[C:9]([C:10]([CH3:12])=[C:4]([CH2:1][CH2:2][CH3:3])[C:5](=[O:6])[O:7]2)=[CH:13][CH:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
C(CC)C(C(=O)OCC)C(=O)C
|
Name
|
chloroform acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The yellow/brown crude product that obtained
|
Type
|
CUSTOM
|
Details
|
The product that isolated
|
Type
|
CUSTOM
|
Details
|
was further purified by recrystallisation from ethyl acetate/hexane (2:3)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C(=C(C(OC2=C1)=O)CCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.73 mmol | |
AMOUNT: MASS | 813 mg | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |